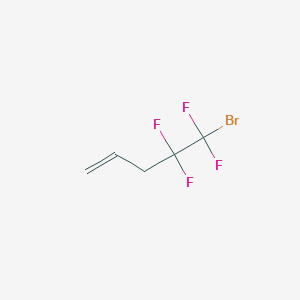![molecular formula C25H19NO B14379039 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine CAS No. 87999-11-9](/img/structure/B14379039.png)
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and functional group tolerance.
Another method involves the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds . The reaction conditions often include the use of THF (tetrahydrofuran) as a solvent and temperatures around room temperature to 120°C, depending on the specific reagents and desired products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- 4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
- 4-(4-Fluorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in medicinal chemistry and materials science.
属性
CAS 编号 |
87999-11-9 |
|---|---|
分子式 |
C25H19NO |
分子量 |
349.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-3-phenyl-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C25H19NO/c1-27-20-13-11-18(12-14-20)24-22-15-19-9-5-6-10-21(19)25(22)26-16-23(24)17-7-3-2-4-8-17/h2-14,16H,15H2,1H3 |
InChI 键 |
UTJSNIYDQDRXAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C3CC4=CC=CC=C4C3=NC=C2C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


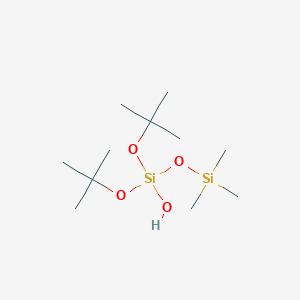
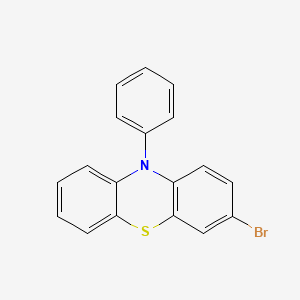

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
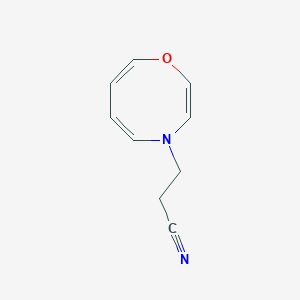

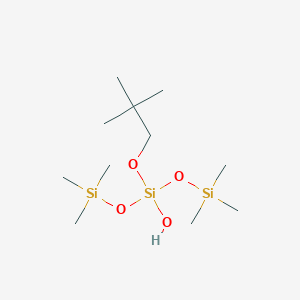

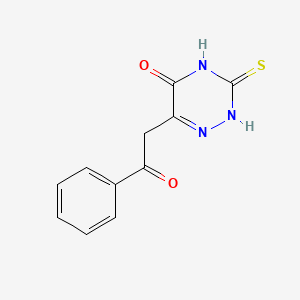
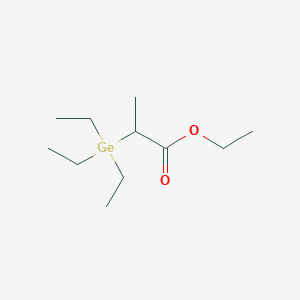
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)


